molecular formula C17H20N2O2S B5321421 4,5-Dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide

4,5-Dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide

Cat. No.: B5321421
M. Wt: 316.4 g/mol
InChI Key: CONSARFBKSELNR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide: is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl, trimethylbenzoyl, and carboxamide groups. Such structural features make it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Scientific Research Applications

Chemistry

In chemistry, 4,5-Dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the thiophene ring, along with the carboxamide and benzoyl groups, contributes to its pharmacological properties .

Industry

In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiophene ring, along with the dimethyl, trimethylbenzoyl, and carboxamide groups, allows for versatile applications in various fields, from materials science to medicine .

Properties

IUPAC Name

4,5-dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-8-6-9(2)13(10(3)7-8)16(21)19-17-14(15(18)20)11(4)12(5)22-17/h6-7H,1-5H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONSARFBKSELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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